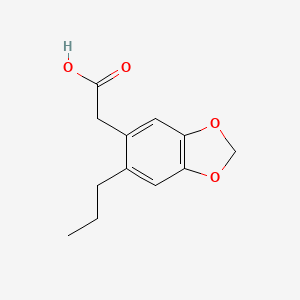
(6-Propyl-1,3-benzodioxol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Propyl-1,3-benzodioxol-5-yl)acetic acid is a chemical compound that belongs to the benzodioxole family. This compound is characterized by a benzodioxole ring substituted with a propyl group at the 6-position and an acetic acid moiety at the 5-position. Benzodioxole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propyl-1,3-benzodioxol-5-yl)acetic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through acylation reactions, such as the Friedel-Crafts acylation, using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize recyclable heterogeneous catalysts to minimize waste and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Propyl-1,3-benzodioxol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzodioxole ring.
Applications De Recherche Scientifique
(6-Propyl-1,3-benzodioxol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and cytotoxicity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (6-Propyl-1,3-benzodioxol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins.
Pathways: By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
3,4-(Methylenedioxy)phenylacetic acid: Contains a methylenedioxy group instead of a benzodioxole ring.
Uniqueness
(6-Propyl-1,3-benzodioxol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzodioxole derivatives .
Propriétés
Numéro CAS |
4518-45-0 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-(6-propyl-1,3-benzodioxol-5-yl)acetic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-4-10-11(16-7-15-10)5-9(8)6-12(13)14/h4-5H,2-3,6-7H2,1H3,(H,13,14) |
Clé InChI |
MYXYHIKQPBJHLS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=C1CC(=O)O)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


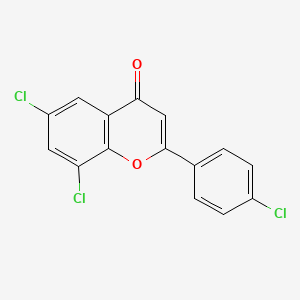
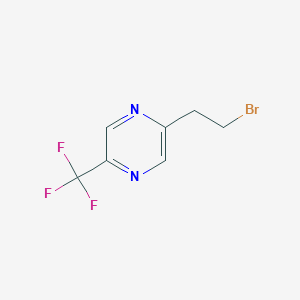

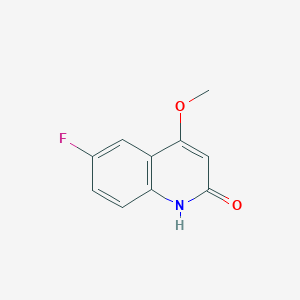
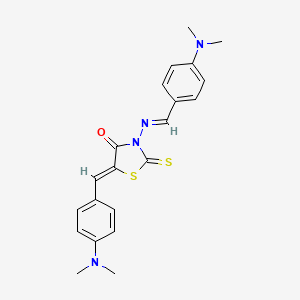
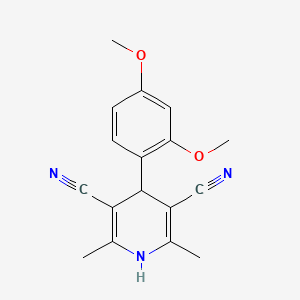
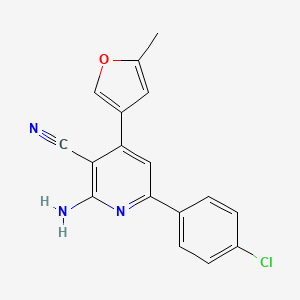


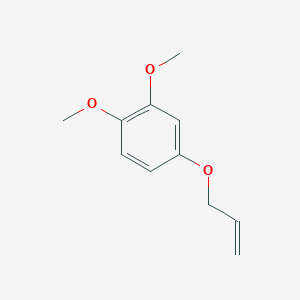
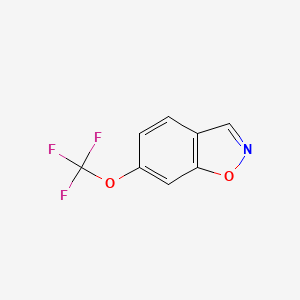
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)

![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
